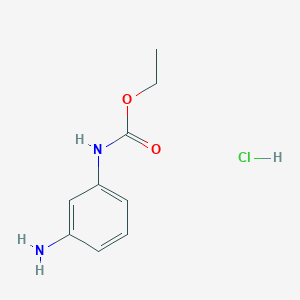

![molecular formula C25H25N3O5 B2815035 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 891129-27-4](/img/structure/B2815035.png)

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

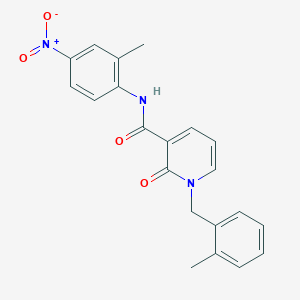

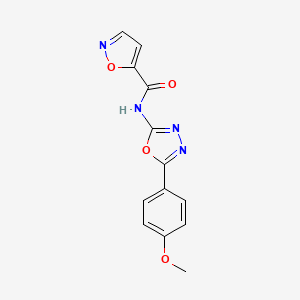

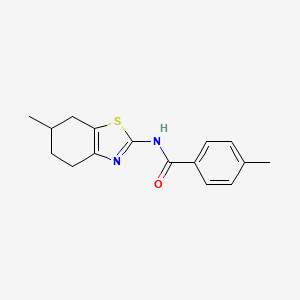

The compound “N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a naphthamide group, which is derived from naphthalene, and a triethoxyphenyl group, which is a phenyl ring with three ethoxy substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cross-coupling reactions . These reactions often involve the use of palladium catalysts and are carried out in aqueous medium .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring, naphthamide group, and triethoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions . The naphthamide and triethoxyphenyl groups may also participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives has demonstrated potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including oxadiazole derivatives, show promising binding and moderate inhibitory effects across various assays, indicating their utility in developing therapeutic agents (Faheem, 2018).

Anticancer Evaluation

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown moderate to high activity against different cancer cell lines, including breast cancer, highlighting their potential as novel anticancer agents (Salahuddin et al., 2014).

Anticonvulsant Activity

Novel semicarbazones based on 1,3,4-oxadiazoles have been designed and synthesized, showing significant anticonvulsant activities in various models. This research advances the understanding of pharmacophoric models necessary for anticonvulsant activity, contributing to the development of new therapeutic options for seizure management (Rajak et al., 2010).

Material Science Applications

The synthesis of 1,3,4-oxadiazole N-oxide derivatives has explored their potential as selective hypoxic cell cytotoxins and DNA-binding agents, with implications for cancer therapy and material science. Despite their less active nature compared to parent compounds, these studies open avenues for designing novel materials with specific biological activities (Cerecetto et al., 2000).

Corrosion Inhibition

Research on quinoxalines, including 1,3,4-oxadiazole derivatives, as corrosion inhibitors for mild steel in acidic mediums, highlights the potential of these compounds in industrial applications. Their ability to act as mixed-type inhibitors suggests their utility in protecting metals from corrosion, aligning with sustainable practices in material maintenance and longevity (Saraswat & Yadav, 2020).

Future Directions

The future research directions for this compound could involve studying its potential bioactivity, given the presence of functional groups known to exhibit bioactivity in other compounds . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.

Mechanism of Action

Target of Action

Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biochemical pathways due to their ability to inhibit multiple targets .

Result of Action

Tmp-bearing compounds have been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic activities .

Properties

IUPAC Name |

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-4-30-20-14-17(15-21(31-5-2)22(20)32-6-3)24-27-28-25(33-24)26-23(29)19-13-9-11-16-10-7-8-12-18(16)19/h7-15H,4-6H2,1-3H3,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAMVZMAWGJNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2814957.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)

![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)